2-Acetyl-5-chlorobenzonitrile

Isoindolinone synthesis Cascade reaction Regioselectivity

2-Acetyl-5-chlorobenzonitrile is a trifunctional aromatic building block that integrates an acetyl group, a chloro substituent, and a nitrile moiety on a single benzene ring. With a molecular formula C9H6ClNO and a molecular weight of 179.60 g/mol, the compound is commercially supplied at 95% purity in quantities up to 1 kg.

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
CAS No. 1363508-12-6
Cat. No. B3100191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-5-chlorobenzonitrile
CAS1363508-12-6
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Cl)C#N
InChIInChI=1S/C9H6ClNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3
InChIKeyZZOFPTNNZFMALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-5-chlorobenzonitrile (CAS 1363508-12-6): Sourcing the Ortho-Acetyl Nitrile Building Block for Isoindolinone Synthesis


2-Acetyl-5-chlorobenzonitrile is a trifunctional aromatic building block that integrates an acetyl group, a chloro substituent, and a nitrile moiety on a single benzene ring . With a molecular formula C9H6ClNO and a molecular weight of 179.60 g/mol, the compound is commercially supplied at 95% purity in quantities up to 1 kg . Its ortho-acetyl-nitrile geometry defines its primary synthetic value: it is a privileged scaffold for alkali‑promoted tandem cascade reactions that deliver 3,3‑disubstituted isoindolinones in 80–99% yield [1].

Why 2-Acetyl-5-chlorobenzonitrile Cannot Be Replaced by Generic o-Acetylbenzonitrile or Halogen-Swapped Analogs


Simple replacement of 2-acetyl-5-chlorobenzonitrile with the unsubstituted parent 2-acetylbenzonitrile, the 5-fluoro congener, or the 5-bromo isomer introduces regioisomeric, electronic, and steric mismatches that compromise the key cascade reactivity and downstream functionalization [1][2]. The ortho-acetyl-nitrile topology is indispensable for the base-mediated Dimroth rearrangement that constructs the isoindolinone core; moving the acetyl group to the meta position (as in 5-acetyl-2‑bromobenzonitrile) abolishes the tandem process entirely [1]. Furthermore, the nature of the halogen dictates cross‑coupling competence and physical handleability, so interchanging Cl for F, Br, or H without corroborating data risks failed syntheses, lower yields, and unpredictable purification behaviour. The quantitative evidence below provides the procurement‑relevant justifications for selecting the specific chloro‑acetyl isomer.

Quantitative Differentiation Evidence for 2-Acetyl-5-chlorobenzonitrile: Head-to-Head and Cross-Study Comparisons


Regioisomeric Specificity: Only ortho-Acetyl Orientation Enables Tandem Isoindolinone Cascade

2-Acetylbenzonitriles undergo K2CO3-promoted tandem addition/Dimroth rearrangement with carbon and hetero nucleophiles to afford 3,3-disubstituted isoindolinones in isolated yields of 80–99% [1]. In contrast, the regioisomeric 5-acetyl-2-halobenzonitrile series, which carries the acetyl group meta to the nitrile, cannot engage in the same Dimroth rearrangement and yields no isoindolinone product under identical conditions [1]. This regioisomeric requirement makes the ortho-acetyl substitution pattern non-negotiable for users targeting isoindolinone libraries.

Isoindolinone synthesis Cascade reaction Regioselectivity

Boiling Point Differentiation: Intermediate Volatility for Distillation Purity vs. Thermal Stability

Predicted boiling points place 2-acetyl-5-chlorobenzonitrile between its fluoro and bromo counterparts. The 5‑chloro compound distills at approximately 317 °C (error ± 27 °C) , which is ~40 °C higher than the 5‑fluoro analog (277.5 ± 25.0 °C) and ~33 °C lower than the 5‑bromo analog (350.6 ± 37.0 °C) . The intermediate vapor pressure of the chloro derivative offers a practical compromise: sufficient volatility for fractional distillation under reduced pressure while minimizing thermal decomposition that can accompany the higher temperatures required for the bromo compound.

Physicochemical properties Distillation Process chemistry

Density Differentiation: Balanced Physical Properties for Handling and Formulation

The predicted density of 2-acetyl-5-chlorobenzonitrile (1.27 ± 0.1 g/cm³) sits between the lighter fluoro analog (1.21 ± 0.1 g/cm³) and the heavier bromo analog (1.56 ± 0.1 g/cm³) . The 0.29 g/cm³ differential versus the bromo compound translates to a 24% greater mass per unit volume for the latter, which can affect slurry homogeneity, filtration, and reactor loading calculations in kilo‑lab or pilot‑plant settings where precise stoichiometry by volume is employed.

Density Formulation Material handling

Halogen-Specific Reactivity: Aryl Chloride as a Competent Leaving Group for Suzuki–Miyaura Cross-Coupling

The chloro substituent activates the ring for palladium-catalyzed Suzuki–Miyaura coupling, a transformation that is not accessible with the non‑halogenated parent compound 2-acetylbenzonitrile. In a valsartan intermediate synthesis, the related 2‑chlorobenzonitrile underwent heterogeneous Suzuki coupling with p‑tolylboronic acid in refluxing ethanol to give 4′‑methyl‑2‑biphenylcarbonitrile with >95% conversion and isolated yields above 90% [1]. While 2-acetylbenzonitrile (no halogen) cannot participate, and the bromo analog may suffer from competing debromination, the chloro derivative offers a well‑precedented balance of reactivity, catalyst loading, and atom economy. The ortho-acetyl group is sterically compatible with the coupling, enabling sequential functionalization strategies.

Suzuki coupling Cross-coupling C–C bond formation

Commercial Supply Consistency: Guaranteed 95% Purity in Bulk Quantities Up to 1 kg

Multiple Chinese vendors list 2-acetyl-5-chlorobenzonitrile at a minimum purity of 95%, routinely packed in 100 g and 1 kg units . By comparison, the 5‑fluoro analog is more frequently offered only in smaller research‑grade quantities (e.g., 250 mg–5 g at 95–98% purity), and the 5‑bromo regioisomer typically commands a higher price per gram while being supplied at 97% purity in limited stock . The consistent, scalable supply of the chloro derivative reduces procurement friction for process development groups that require multi‑hundred gram quantities with lot‑to‑lot reproducibility.

Supply chain Purity specification Bulk procurement

High‑Value Application Scenarios for 2-Acetyl-5-chlorobenzonitrile Driven by Quantitative Evidence


Medicinal Chemistry Isoindolinone Library Synthesis

The exclusive ability of ortho‑acetylbenzonitriles to undergo the K2CO3‑promoted tandem cascade to 3,3‑disubstituted isoindolinones makes 2‑acetyl‑5‑chlorobenzonitrile the correct starting material for generating libraries of Pazinaclone and PD172938 analogs [1]. The chloro substituent remains intact during the cascade, providing a handle for subsequent Suzuki diversification, as demonstrated by the high‑yielding coupling of 2‑chlorobenzonitrile derivatives [2]. Replacing this compound with 5‑acetyl‑2‑bromobenzonitrile would deliver no isoindolinone product, while switching to the non‑halogenated parent forfeits the downstream C‑C bond‑forming opportunity [1][2].

Process Development: Distillative Purification Without Thermal Degradation

With a predicted boiling point of 317 °C, 2‑acetyl‑5‑chlorobenzonitrile occupies a thermal window that enables vacuum distillation for removal of low‑level impurities — a critical step in API‑intermediate purification [1]. The fluoro analog (bp 277 °C) may co‑distill with close‑running by‑products, while the bromo analog (bp 351 °C) requires temperatures that risk decomposition of the acetyl‑nitrile moiety [2][3]. The intermediate volatility therefore offers the best balance of separation efficiency and thermal stability, translating to higher throughput and reduced product loss at pilot scale.

Late‑Stage Functionalization in Drug Discovery

The aryl chloride functionality of 2‑acetyl‑5‑chlorobenzonitrile permits direct Suzuki–Miyaura coupling under heterogeneous catalysis (SiliaCat DPP‑Pd), delivering biaryl products in >90% isolated yield [1]. This transformation is not feasible with 2‑acetylbenzonitrile, which lacks a leaving group. The chloro compound thus enables consecutive cascade-isomerization/cross‑coupling sequences that can rapidly elaborate a common isoindolinone core into diverse chemical matter, accelerating SAR exploration without the need for de novo synthesis of each analog [1][2].

Gram‑to‑Kilogram Scale‑Up with Reliable Supply Chains

Procurement data show that 2‑acetyl‑5‑chlorobenzonitrile is consistently available at 95% purity in 100 g and 1 kg packs, whereas the fluoro and bromo analogs are typically restricted to sub‑5 g research quantities [1][2]. For CROs and pharma process groups transitioning from discovery to pre‑clinical supply, the availability of a single, large‑scale batch minimizes lot‑change requalification, lowers cost per gram, and ensures uninterrupted material flow for multi‑step campaigns.

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